3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, by inhibiting its activity. Specifically, it has been found to potently inhibit USP28, showing selectivity over other proteins such as USP7 and LSD1 .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation. This system plays a key role in regulating various cellular processes, including cell cycle progression, signal transduction, and responses to oxidative stress .
Result of Action
The compound’s action results in the inhibition of USP28, leading to the disruption of the ubiquitin-proteasome system. This disruption can lead to the accumulation of ubiquitinated proteins, potentially inducing apoptosis in cancer cells . Therefore, the compound’s action could have significant anti-proliferative effects against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that regulates lysine methylation, a post-translational modification critical for gene expression and chromatin remodeling . The compound interacts with LSD1 by forming hydrogen bonds with the nitrogen atom in the pyridine ring and Met332, leading to the inhibition of LSD1 activity . This interaction results in the suppression of cancer cell proliferation and migration, highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly gastric cancer cell lines, the compound inhibits cell proliferation, induces cell cycle arrest at the S phase, and suppresses epithelial-mesenchymal transition (EMT) progression . Additionally, it increases cellular reactive oxygen species (ROS) content, suppresses epidermal growth factor receptor (EGFR) expression, and induces apoptosis . These effects underscore the compound’s potential as a selective anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds reversibly to LSD1, inhibiting its activity and leading to changes in gene expression . The compound also interacts with ubiquitin-specific peptidase 28 (USP28), affecting its protein levels and inhibiting cell proliferation . These interactions highlight the compound’s ability to modulate key signaling pathways involved in cancer progression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in laboratory settings. Studies have shown that the compound maintains its inhibitory effects on LSD1 and USP28 over time, with significant suppression of cell migration and proliferation observed in treated cells . Long-term exposure to the compound results in sustained inhibition of cancer cell growth, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as LSD1 and USP28, affecting their activity and leading to changes in metabolic flux . The compound’s inhibition of LSD1 results in altered lysine methylation patterns, impacting gene expression and cellular metabolism . These interactions underscore the compound’s potential to modulate key metabolic pathways in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its therapeutic potential. The compound is transported into cells via specific transporters and accumulates in the cytoplasm and nucleus . Its interaction with binding proteins facilitates its distribution within cellular compartments, enhancing its inhibitory effects on target enzymes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound predominantly localizes in the nucleus, where it interacts with LSD1 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The nuclear localization enhances its ability to modulate gene expression and inhibit cancer cell proliferation.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-12-4-2-11(3-5-12)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21/h2-5,10,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGJMCWHKZYMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149844 | |
Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-07-1 | |
Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941868-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-7-(1-piperazinyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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